molecular formula C22H20ClF3N4O3 B11116389 5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11116389
M. Wt: 480.9 g/mol
InChI Key: AZPIMZRPRUPPJH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chlorophenyl, dimethoxyphenyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.

    5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Substitutes the trifluoromethyl group with a methyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide enhances its chemical stability and biological activity, making it unique compared to similar compounds

Properties

Molecular Formula

C22H20ClF3N4O3

Molecular Weight

480.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O3/c1-32-17-8-7-14(9-18(17)33-2)27-21(31)16-11-20-28-15(12-3-5-13(23)6-4-12)10-19(22(24,25)26)30(20)29-16/h3-9,11,15,19,28H,10H2,1-2H3,(H,27,31)

InChI Key

AZPIMZRPRUPPJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F)OC

Origin of Product

United States

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